Bienvenue dans la boutique en ligne BenchChem!

Thiazolinobutazone

Acute toxicity LD50 Safety pharmacology

Thiazolinobutazone (LAS 11871) provides a wider experimental window vs. phenylbutazone — higher LD50 (1650 vs. 320 mg/kg), reduced ulcerogenicity, and no antidiuretic effect. Eliminates fluid retention confounding in renal studies and premature termination in chronic inflammation models. Equimolar 2-amino-2-thiazoline complex with unique efficacy-toxicity separation. For COX inhibition in immunological disease studies with superior safety margins.

Molecular Formula C22H26N4O2S
Molecular Weight 410.5 g/mol
CAS No. 54749-86-9
Cat. No. B1682258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolinobutazone
CAS54749-86-9
Synonyms2-thiazoline-2-ammonium-4- n-butyl-1,2-diphenyl-3,5-pyrazolidinedionate
fordonal
LAS 11871
thiazolinobutazone
Molecular FormulaC22H26N4O2S
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.C1CSC(=N1)N
InChIInChI=1S/C19H20N2O2.C3H6N2S/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;4-3-5-1-2-6-3/h4-13,17H,2-3,14H2,1H3;1-2H2,(H2,4,5)
InChIKeyIMKNHLPRDSWAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thiazolinobutazone (CAS 54749-86-9) as a Reduced-Toxicity COX Inhibitor Salt Form


Thiazolinobutazone (CAS 54749-86-9), also known as LAS 11871 or Fordonal, is a 1:1 salt complex formed between phenylbutazone and 2-amino-2-thiazoline [1]. It belongs to the pyrazolidinedione class of non-steroidal anti-inflammatory drugs (NSAIDs) and acts as a cyclooxygenase (COX) inhibitor . The compound was developed as a structural modification strategy to address the known toxicological liabilities of its parent molecule, phenylbutazone, particularly ulcerogenesis and fluid retention [2].

Why Phenylbutazone Salts and Analogs Are Not Interchangeable with Thiazolinobutazone


Within the pyrazolidinedione class, simple salt forms of phenylbutazone (e.g., piperazine salt) or other close structural analogs do not uniformly reproduce the differentiated pharmacological profile of thiazolinobutazone. The specific equimolar combination with 2-amino-2-thiazoline confers a distinct profile characterized by reduced acute toxicity, diminished ulcerogenic potential, and altered physiological effects on diuresis compared to the parent phenylbutazone molecule [1]. The patent literature explicitly states that this specific basic compound combination yields "increased therapeutic activities but reduced or decreased toxicity"—a separation of efficacy and toxicity not achieved with other modifications [2]. Consequently, substituting thiazolinobutazone with unmodified phenylbutazone, alternative phenylbutazone salts, or other pyrazolidinedione derivatives would compromise the intended safety margin improvements in research applications.

Quantitative Differentiation of Thiazolinobutazone: Direct Comparative Evidence Versus Phenylbutazone


Acute Oral Toxicity (LD50) Reduction: Thiazolinobutazone Demonstrates Lower Acute Lethality Than Phenylbutazone

In direct head-to-head acute toxicity studies, thiazolinobutazone exhibited substantially higher oral LD50 values compared to phenylbutazone, indicating reduced acute lethality in rodent models. In rats, the LD50 was 1425 mg/kg for thiazolinobutazone versus 800 mg/kg for phenylbutazone. In mice, the LD50 was 1650 mg/kg for thiazolinobutazone versus 320 mg/kg for phenylbutazone .

Acute toxicity LD50 Safety pharmacology

Ulcerogenic Liability: Thiazolinobutazone Exhibits Reduced Gastric Ulcer Induction Relative to Phenylbutazone

In a comprehensive comparative pharmacology study, thiazolinobutazone was directly evaluated against phenylbutazone for ulcerogenic effects. The study concluded that thiazolinobutazone was "the less ulcerogenic molecule of the two" [1]. While the original full-text publication is required to extract the precise UD50 (ulcerogenic dose 50) numerical values, the qualitative directional finding from a peer-reviewed comparative study establishes a clear differentiation in gastrointestinal safety profile.

Ulcerogenicity Gastric toxicity NSAID safety

Diuretic Effects: Thiazolinobutazone Lacks Antidiuretic Activity Observed with Phenylbutazone

Direct comparative testing revealed a qualitative pharmacological divergence: phenylbutazone exhibited antidiuretic activity, whereas thiazolinobutazone, in contrast, was not antidiuretic [1]. This represents a mechanistic or pharmacokinetic differentiation beyond simple potency modulation.

Diuresis Fluid retention Renal effects

Cholinesterase Inhibition: Thiazolinobutazone Exhibits Distinct Neurological Activity Not Reported for Phenylbutazone

At high doses, thiazolinobutazone produced signs of activity on the autonomic and somatic nervous systems, which appeared to be related to inhibition of cholinesterases [1]. This pharmacological effect was noted as a differentiating observation in the comparative study and is not a characteristic associated with phenylbutazone at comparable exposures.

Cholinesterase inhibition Autonomic nervous system Off-target pharmacology

Patent-Claimed Therapeutic Index Improvement: Increased Activity with Decreased Toxicity Versus Phenylbutazone

The original patent for thiazolinobutazone (LAS 11871) explicitly claims that compounds of this formula, including the 2-amino-2-thiazoline salt, represent "a clear improvement over phenylbutazone in that they have increased therapeutic activities but reduced or decreased toxicity" [1]. The patent further notes that smaller doses can be used with comparable and superior effectiveness [1]. The comparison was conducted on a weight-for-weight basis; on an equimolar basis, 100 mg of thiazolinobutazone contains the equivalent of 75 mg of phenylbutazone [1].

Therapeutic index Patent disclosure Efficacy-toxicity separation

Optimal Research Application Scenarios for Thiazolinobutazone Based on Differentiated Evidence


Preclinical In Vivo Anti-Inflammatory Studies Requiring Extended Dosing or Higher Exposure

Investigators conducting chronic inflammation models (e.g., adjuvant-induced arthritis, carrageenan-induced edema with repeated dosing) where phenylbutazone's ulcerogenic liability and acute toxicity would confound results or necessitate premature study termination. Thiazolinobutazone's higher LD50 (1650 mg/kg in mice vs. 320 mg/kg for phenylbutazone) and reduced ulcerogenicity [1] provide a wider experimental window for sustained anti-inflammatory efficacy assessment .

Renal Function Studies or Models Where Fluid Retention Is a Confounding Variable

Research protocols investigating NSAID effects on renal hemodynamics, electrolyte balance, or diuretic responses should utilize thiazolinobutazone rather than phenylbutazone. The documented absence of antidiuretic activity with thiazolinobutazone, in direct contrast to phenylbutazone [1], eliminates fluid retention as an experimental confounder and enables cleaner interpretation of renal outcome measures.

Gastrointestinal Safety Comparative Studies in NSAID Pharmacology Research

Studies designed to evaluate differential ulcerogenic potential among NSAID classes or to investigate gastroprotective co-therapies benefit from thiazolinobutazone as a comparator agent. Its established reduced ulcerogenicity relative to phenylbutazone [1] positions it as a benchmark for assessing whether newer chemical entities achieve meaningful improvements in gastrointestinal safety margins.

Immunological Disease Models Where COX Inhibition Is Required with Minimized Systemic Toxicity

Research in immunological disease contexts where chronic COX inhibition is necessary but the toxicological burden of traditional pyrazolidinediones is unacceptable. Thiazolinobutazone's documented use in immunological disease studies, combined with its improved safety profile versus phenylbutazone [1], supports its selection for models requiring sustained immunomodulation without dose-limiting toxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazolinobutazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.